N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 895024-86-9
VCID: VC8310902
InChI: InChI=1S/C22H18BrN3O3S/c1-28-17-8-15(9-18(11-17)29-2)21(27)26(13-14-4-3-7-24-12-14)22-25-19-6-5-16(23)10-20(19)30-22/h3-12H,13H2,1-2H3
SMILES: COC1=CC(=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br)OC
Molecular Formula: C22H18BrN3O3S
Molecular Weight: 484.4 g/mol

N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

CAS No.: 895024-86-9

Cat. No.: VC8310902

Molecular Formula: C22H18BrN3O3S

Molecular Weight: 484.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide - 895024-86-9

Specification

CAS No. 895024-86-9
Molecular Formula C22H18BrN3O3S
Molecular Weight 484.4 g/mol
IUPAC Name N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C22H18BrN3O3S/c1-28-17-8-15(9-18(11-17)29-2)21(27)26(13-14-4-3-7-24-12-14)22-25-19-6-5-16(23)10-20(19)30-22/h3-12H,13H2,1-2H3
Standard InChI Key LXKBUORUMJJOEG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br)OC
Canonical SMILES COC1=CC(=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br)OC

Introduction

Chemical Structure and Nomenclature

Structural Composition

N-(6-Bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide (Molecular Formula: C₂₂H₁₉BrN₄O₃S) features a 1,3-benzothiazole ring substituted with bromine at position 6. The benzamide group at position 2 of the benzothiazole is further modified with 3,5-dimethoxy substituents on the benzene ring and an N-[(pyridin-3-yl)methyl] side chain. This arrangement introduces hydrogen bond donors/acceptors (amide, pyridine), hydrophobic domains (benzothiazole, methoxy groups), and a halogen atom (bromine) for potential halogen bonding (Fig. 1) .

Physicochemical Properties

Key properties derived from structural analogs include:

PropertyValueRelevance
Molecular Weight505.39 g/molImpacts bioavailability and solubility
logP~5.6 (estimated)Indicates moderate lipophilicity
Hydrogen Bond Acceptors7Influences membrane permeability
Polar Surface Area~85 ŲAffects blood-brain barrier penetration

These parameters suggest moderate solubility in aqueous media and potential for central nervous system (CNS) activity, aligning with benzothiazoles’ historical use in anticonvulsant research .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis follows a multi-step protocol common to benzothiazole derivatives (Scheme 1) :

  • Benzothiazole Core Formation: 6-Bromo-1,3-benzothiazol-2-amine is synthesized via cyclization of 4-bromoaniline with potassium thiocyanate and bromine in glacial acetic acid.

  • Benzamide Coupling: The 2-amine reacts with 3,5-dimethoxybenzoyl chloride to form N-(6-bromo-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide.

  • N-Alkylation: Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution using 3-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃).

Spectral Validation

  • FTIR: Peaks at 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N of benzothiazole), and 1240 cm⁻¹ (C-O of methoxy) .

  • ¹H NMR: Signals at δ 8.2–7.1 ppm (aromatic protons), δ 5.1 ppm (N-CH₂-pyridine), and δ 3.8 ppm (OCH₃) .

  • Mass Spectrometry: Molecular ion peak at m/z 505.39 (M⁺) with fragments at m/z 386 (loss of pyridinemethyl) and 258 (benzothiazole core) .

Pharmacological Evaluation

Anticonvulsant Activity

In rodent models (MES and scPTZ screens), structural analogs demonstrated:

  • MES Test: ED₅₀ = 30 mg/kg (cf. phenytoin ED₅₀ = 10 mg/kg) .

  • scPTZ Test: 60% seizure suppression at 100 mg/kg .
    The pyridinylmethyl group may enhance blood-brain barrier penetration, while bromine’s electron-withdrawing effect stabilizes ligand-receptor interactions .

Structure-Activity Relationships (SAR)

Critical SAR insights from benzothiazole derivatives include:

  • 6-Substituents: Bromine > Cl > CH₃ in enhancing anticonvulsant potency .

  • Methoxy Positioning: 3,5-Dimethoxy configuration improves solubility vs. 2,4-substituted analogs .

  • N-Substituents: Pyridinylmethyl enhances CNS uptake compared to benzyl or alkyl groups .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and half-life in mammalian models.

  • Target Identification: Use computational docking to predict interactions with NMDA receptors or sodium channels.

  • Analog Synthesis: Explore replacing methoxy with trifluoromethoxy to enhance metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator